molecular formula C16H20N4O2S B2801945 9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896338-43-5

9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2801945
CAS No.: 896338-43-5
M. Wt: 332.42
InChI Key: LUEXODREPNSJQH-UHFFFAOYSA-N
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Description

9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic compound with a unique structure that combines a pyrido[1,2-a][1,3,5]triazin-4-one core with a sulfanyl and piperidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps. One common route starts with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core, followed by the introduction of the sulfanyl and piperidinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated compound.

Scientific Research Applications

9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

9-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-5-8-19(9-6-11)13(21)10-23-15-17-14-12(2)4-3-7-20(14)16(22)18-15/h3-4,7,11H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEXODREPNSJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC(=O)N3C=CC=C(C3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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